

An In-depth Technical Guide to the Chemical Structure of Carane

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Compound of Interest

Compound Name: Carane

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Introduction

Carane, systematically named 3,7,7-trimethylbicyclo[4.1.0]heptane, is a bicyclic monoterpene with a unique and rigid structure that has garnered interest in various fields of chemical research, including natural product synthesis and drug discovery. Its bicyclo[4.1.0]heptane core, which consists of a cyclopropane ring fused to a cyclohexane ring, imparts specific stereochemical properties that make it a valuable chiral building block. This guide provides a comprehensive overview of the chemical structure of **carane**, including its stereoisomerism, quantitative structural data, experimental protocols for its synthesis and analysis, and its interaction with biological signaling pathways.

Chemical and Physical Properties

Carane is a saturated hydrocarbon with the chemical formula $C_{10}H_{18}$.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	3,7,7-trimethylbicyclo[4.1.0]heptane[3]
Molecular Formula	C ₁₀ H ₁₈ [1][2]
Molecular Weight	138.25 g/mol [1][3]
CAS Number	554-59-6[1][2][3]
Appearance	Solid[1]
Boiling Point	165-166 °C at 750 Torr[1]
Density	0.8381 g/cm ³ at 20 °C[1]
Synonyms	Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-; Dihydro-4-carene[1]

Stereochemistry and Conformational Analysis

The **carane** molecule possesses three stereocenters, leading to the existence of several stereoisomers. The fusion of the cyclopropane and cyclohexane rings can be either cis or trans. In the cis isomer, the hydrogens on the bridgehead carbons are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Due to significant ring strain, the cis conformation is more stable.[4] The cyclohexane ring in **carane** is constrained and adopts a boat-like conformation rather than a more stable chair conformation to alleviate torsional strain.[4]

Quantitative Structural Data

Detailed experimental crystallographic data for unsubstituted **carane** is not readily available. The following table presents theoretically calculated geometric parameters for the bicyclo[4.1.0]heptane skeleton, which forms the core of **carane**. These values provide a close approximation of the bond lengths and angles in **carane**.

Parameter	Value
Bond Lengths (Å)	
C1-C6	1.52
C1-C7	1.51
C6-C7	1.51
C1-C2	1.54
C2-C3	1.54
C3-C4	1.54
C4-C5	1.54
C5-C6	1.54
**Bond Angles (°) **	
C6-C1-C2	118.5
C1-C2-C3	112.0
C2-C3-C4	112.0
C3-C4-C5	112.0
C4-C5-C6	112.0
C5-C6-C1	118.5
C1-C7-C6	60.0

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **carane**.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.5 - 0.9	m	2H	Cyclopropyl CH
~0.8 - 1.0	m	9H	Methyl groups
~1.0 - 1.9	m	7H	Cyclohexane CH and CH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~15 - 20	Cyclopropyl carbons
~20 - 30	Methyl carbons
~25 - 40	Cyclohexane carbons

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H stretch (alkane)
1470 - 1450	Medium	CH ₂ bend
1380 - 1370	Medium	CH ₃ bend
~1020	Medium	Cyclopropane C-C stretch

MS (Mass Spectrometry)

m/z	Relative Intensity	Assignment
138	Moderate	$[M]^+$ (Molecular ion)
123	Strong	$[M - CH_3]^+$
95	Strong	$[M - C_3H_7]^+$
81	Very Strong	$[C_6H_9]^+$
67	Strong	$[C_5H_7]^+$

Experimental Protocols

Synthesis of cis-Carane from (+)-3-Carene

This protocol describes the catalytic hydrogenation of (+)-3-carene to yield cis-carane.

Materials:

- (+)-3-Carene
- Anhydrous ethanol
- Raney Nickel (catalyst)
- Hydrogen gas
- High-pressure autoclave with mechanical stirring

Procedure:

- In a high-pressure autoclave, a solution of (+)-3-carene in anhydrous ethanol is prepared.
- Raney Nickel catalyst (5-10% by weight of 3-carene) is carefully added to the solution under an inert atmosphere.
- The autoclave is sealed and purged with hydrogen gas.
- The reaction mixture is heated to 100-150°C with vigorous stirring.

- The pressure of hydrogen gas is maintained at 5-10 MPa.
- The reaction is monitored by GC-MS until the starting material is consumed (typically 4-8 hours).
- After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered to remove the Raney Nickel catalyst.
- The ethanol is removed from the filtrate by rotary evaporation.
- The crude product is purified by vacuum distillation to afford pure cis-**carane**.

GC-MS Analysis of Carane

This protocol outlines a general method for the analysis of **carane** using Gas Chromatography-Mass Spectrometry.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.

GC Conditions:

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C
- Injection Mode: Split (split ratio 50:1)
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 5°C/min.
 - Final hold: Hold at 240°C for 5 minutes.

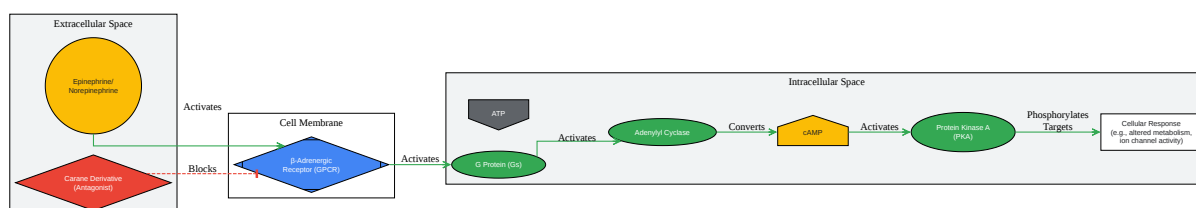
MS Conditions:

- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-400.

Biological Activity and Signaling Pathways

Derivatives of **carane** have been investigated for their potential pharmacological activities. Notably, certain **carane** derivatives have shown to act as antagonists at β -adrenergic receptors.^[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating processes such as heart rate, bronchodilation, and metabolism.

The binding of a **carane**-based antagonist to a β -adrenergic receptor blocks the downstream signaling cascade that is normally initiated by endogenous agonists like epinephrine and norepinephrine. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity alters the phosphorylation state of various cellular proteins, leading to a physiological response.



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